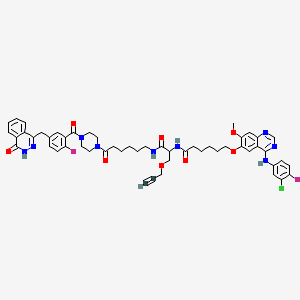

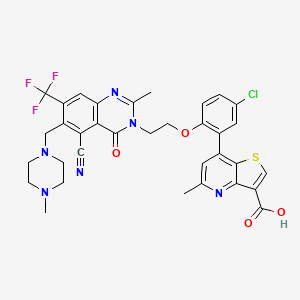

c-ABL-IN-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

c-ABL-IN-4 est un puissant inhibiteur de la tyrosine kinase non réceptrice c-Abl. Cette kinase est impliquée dans divers processus cellulaires, notamment la différenciation cellulaire, la division, l’adhésion et la réponse au stress. L’inhibition de c-Abl a été explorée pour des applications thérapeutiques, en particulier dans les maladies neurodégénératives telles que la maladie de Parkinson et certains cancers .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de c-ABL-IN-4 implique plusieurs étapes, commençant par la préparation d’intermédiaires clés. La voie de synthèse comprend généralement la formation d’une structure de base suivie de modifications de groupes fonctionnels pour obtenir l’activité inhibitrice souhaitée. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour maximiser le rendement et la pureté .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l’utilisation d’équipements et de réactifs de qualité industrielle pour garantir la cohérence et l’extensibilité. L’optimisation du processus est cruciale pour maintenir un rendement élevé et une rentabilité .

Analyse Des Réactions Chimiques

Types de réactions : c-ABL-IN-4 subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé d’outil pour étudier l’inhibition de l’activité de la kinase c-Abl.

Biologie : Enquêté pour son rôle dans la modulation des processus cellulaires et des voies de signalisation.

Médecine : Exploré comme agent thérapeutique pour les maladies neurodégénératives telles que la maladie de Parkinson et certains cancers.

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the inhibition of c-Abl kinase activity.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Medicine: Explored as a therapeutic agent for neurodegenerative diseases like Parkinson’s disease and certain cancers.

Mécanisme D'action

c-ABL-IN-4 exerce ses effets en se liant au site actif de la kinase c-Abl, inhibant ainsi son activité. Cette inhibition empêche la phosphorylation des substrats en aval, ce qui affecte à son tour divers processus cellulaires tels que la régulation du cycle cellulaire, l’apoptose et la réparation de l’ADN. Les cibles moléculaires et les voies impliquées comprennent l’interaction avec p53 et p73, qui sont essentielles pour la régulation du cycle cellulaire et l’apoptose .

Composés similaires :

Imatinib : Un inhibiteur de c-Abl bien connu utilisé dans le traitement de la leucémie myéloïde chronique.

Nilotinib : Un autre inhibiteur de c-Abl avec une puissance et une sélectivité améliorées.

Dasatinib : Un inhibiteur de kinase multi-cible qui inhibe également c-Abl.

Unicité de this compound : this compound est unique en raison de son affinité de liaison spécifique et de sa puissance inhibitrice contre c-Abl. Contrairement aux autres inhibiteurs, this compound a montré des résultats prometteurs dans des études précliniques pour les maladies neurodégénératives, soulignant son potentiel comme agent thérapeutique au-delà du traitement du cancer .

Comparaison Avec Des Composés Similaires

Imatinib: A well-known c-Abl inhibitor used in the treatment of chronic myeloid leukemia.

Nilotinib: Another c-Abl inhibitor with improved potency and selectivity.

Dasatinib: A multi-targeted kinase inhibitor that also inhibits c-Abl.

Uniqueness of c-ABL-IN-4: this compound is unique due to its specific binding affinity and inhibitory potency against c-Abl. Unlike other inhibitors, this compound has shown promising results in preclinical studies for neurodegenerative diseases, highlighting its potential as a therapeutic agent beyond cancer treatment .

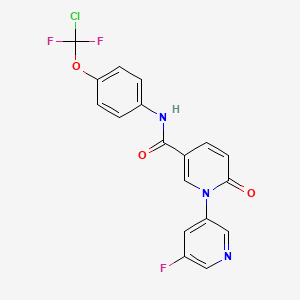

Propriétés

Formule moléculaire |

C18H11ClF3N3O3 |

|---|---|

Poids moléculaire |

409.7 g/mol |

Nom IUPAC |

N-[4-[chloro(difluoro)methoxy]phenyl]-1-(5-fluoropyridin-3-yl)-6-oxopyridine-3-carboxamide |

InChI |

InChI=1S/C18H11ClF3N3O3/c19-18(21,22)28-15-4-2-13(3-5-15)24-17(27)11-1-6-16(26)25(10-11)14-7-12(20)8-23-9-14/h1-10H,(H,24,27) |

Clé InChI |

FOOZIJPEYWOMDY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)C3=CC(=CN=C3)F)OC(F)(F)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)

![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)